molecular formula C3H8N2O B1266054 2-Amino-N-methylacetamide CAS No. 22356-89-4

2-Amino-N-methylacetamide

Cat. No.: B1266054
CAS No.: 22356-89-4
M. Wt: 88.11 g/mol
InChI Key: UUYDPHCMCYSNAY-UHFFFAOYSA-N
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Description

2-Amino-N-methylacetamide: is an organic compound with the molecular formula C3H8N2O It is a derivative of acetamide, where the amide nitrogen is substituted with a methyl group and an amino group is attached to the alpha carbon

Scientific Research Applications

2-Amino-N-methylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of and .

    Biology: The compound is studied for its potential role in and .

    Medicine: Research explores its potential as a or .

    Industry: It is utilized in the production of and .

Safety and Hazards

When handling 2-Amino-N-methylacetamide, it is recommended to wear an approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .

Future Directions

2-Amino-N-methylacetamide has been used in Pd-catalyzed ortho-C(sp3)–H arylation of aromatic aldehydes, which offers valuable insights for exploiting novel L,L-type TDGs . This suggests potential future directions in the field of organic synthesis.

Mechanism of Action

Target of Action

It’s known that the compound can undergo chemical modifications, such as quinolylation , which could potentially interact with various biological targets.

Mode of Action

It’s known to undergo chemical reactions such as n-quinolylation . This process involves the modification of the primary amino groups of the compound, which could potentially alter its interaction with biological targets.

Biochemical Pathways

It’s known that the compound can undergo cis-trans isomerization , a process that can influence various biochemical pathways. The isomerization process involves changes in the molecular structure of the compound, which could potentially affect its interaction with biological targets and its role in biochemical pathways.

Pharmacokinetics

It’s known that the compound can undergo chemical modifications, which could potentially influence its pharmacokinetic properties .

Result of Action

It’s known that the compound can undergo chemical modifications, which could potentially alter its molecular structure and influence its cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-N-methylacetamide. For instance, the compound’s reactivity can be influenced by factors such as temperature, pH, and the presence of other chemicals . These factors can affect the compound’s chemical stability and its ability to undergo reactions such as N-quinolylation .

Biochemical Analysis

Biochemical Properties

2-Amino-N-methylacetamide is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with amide functional groups, which are critical in the structure and function of proteins and enzymes . The compound’s ability to form hydrogen bonds and its structural conformation play a crucial role in these interactions. For instance, the molecule prefers to orient the two methyl groups to be trans- to one another to reduce steric interactions .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with amide bonds in proteins and enzymes can alter their structural properties, impacting their function . Additionally, the infrared spectrum of this compound shows characteristic peaks that are associated with peptide bonds, which are essential for protein structure and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s ability to form hydrogen bonds and its structural conformation are key factors in these interactions . For example, the molecule’s equilibrium conformations help reduce steric interactions, which can influence its binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can undergo various chemical modifications, which can affect its bioactivity and stability . Long-term effects on cellular function have also been observed, indicating that the compound’s impact can persist over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact, while higher doses can lead to toxic or adverse effects. For instance, high doses of similar compounds have been associated with symptoms such as diarrhea and fatty liver in animal studies . It is crucial to determine the appropriate dosage to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of intermediate products, which can further participate in biochemical reactions . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . The compound’s localization and accumulation can influence its bioactivity and function, making it important to study these aspects in detail.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The compound’s activity and function can be affected by its localization, highlighting the importance of understanding its subcellular distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-N-methylacetamide can be synthesized through several methods. One common method involves the reaction of N-methylacetamide with ammonia or an ammonium salt under controlled conditions. The reaction typically proceeds as follows:

CH3CONHCH3+NH3CH3CONHCH3NH2\text{CH}_3\text{CONHCH}_3 + \text{NH}_3 \rightarrow \text{CH}_3\text{CONHCH}_3\text{NH}_2 CH3​CONHCH3​+NH3​→CH3​CONHCH3​NH2​

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. The process may include steps such as purification and crystallization to obtain the compound in a pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing agents: such as or .

    Reducing agents: like or .

    Substitution reactions: often involve or under specific conditions.

Major Products:

    Oxidation products: may include .

    Reduction products: can be .

    Substitution products: vary depending on the substituent introduced.

Comparison with Similar Compounds

  • N-methylacetamide
  • N,N-dimethylacetamide
  • 2-Aminoacetamide

Comparison:

  • N-methylacetamide lacks the amino group, making it less reactive in certain biochemical reactions.
  • N,N-dimethylacetamide has two methyl groups on the nitrogen, altering its chemical properties and reactivity.
  • 2-Aminoacetamide has an amino group but lacks the methyl substitution, affecting its solubility and interaction with other molecules.

Properties

IUPAC Name

2-amino-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c1-5-3(6)2-4/h2,4H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYDPHCMCYSNAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176890
Record name 2-Amino-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22356-89-4
Record name N-Methylglycinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22356-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-methylacetamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-methylacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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